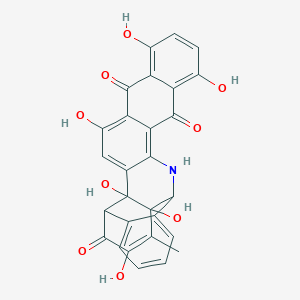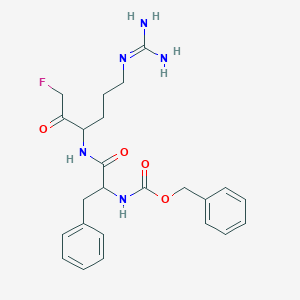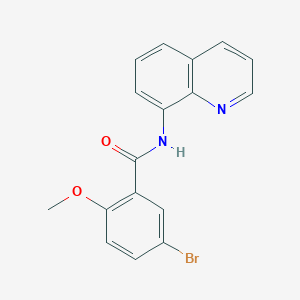![molecular formula C15H17N5OS B237715 N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system, which is a major inhibitory neurotransmitter in the central nervous system. It may also interact with other receptors such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide has been shown to have various biochemical and physiological effects. It has been found to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide in lab experiments is its specificity for the GABA system. This allows researchers to study the effects of modulating this system without affecting other neurotransmitter systems. However, the compound's limited solubility in water may pose a challenge for some experiments.
将来の方向性
There are several future directions for research on N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its anti-inflammatory and anticancer properties warrant further investigation. Finally, the compound's structure-activity relationship could be explored to develop more potent and selective analogs.
合成法
The synthesis of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide involves the reaction of 2-methyl-4-(3-methyl-1,2,4-triazol-5-yl)aniline with butyric anhydride in the presence of a catalyst such as pyridine. The reaction yields the desired product, which can be purified using column chromatography.
科学的研究の応用
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide has been studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has shown potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been investigated for its anti-inflammatory and anticancer properties.
特性
製品名 |
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide |
|---|---|
分子式 |
C15H17N5OS |
分子量 |
315.4 g/mol |
IUPAC名 |
N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide |
InChI |
InChI=1S/C15H17N5OS/c1-4-5-13(21)16-12-7-6-11(8-9(12)2)14-19-20-10(3)17-18-15(20)22-14/h6-8H,4-5H2,1-3H3,(H,16,21) |
InChIキー |
OJAPZYSJLGBSFG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
正規SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)




![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)




